molecular formula C17H23N5O2S2 B2937204 2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 898434-39-4

2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2937204
CAS RN: 898434-39-4
M. Wt: 393.52
InChI Key: SIPJUZVUNGPIKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H23N5O2S2 and its molecular weight is 393.52. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity

Cyclopenta[d]pyrimidine derivatives have been synthesized and tested for their antioxidant activity. These compounds could potentially be used in the study of oxidative stress-related diseases and in the development of antioxidant therapies .

Antimicrobial Agents

Research has indicated that novel cyclopentapyridothienopyrimidines exhibit antimicrobial activity. This suggests that derivatives like “SMR000812370” could be explored as new antimicrobial agents, especially in light of increasing resistance to current therapies .

Anti-inflammatory Agents

Pyrimidine derivatives have shown inhibitory action against inflammatory mediators such as PGE2, NO, NF-κB, IL-1β, IL-6, TNF-α, and leukotrienes. This points to their potential use as anti-inflammatory agents with high potency and minimal toxicity .

Anticancer Activity

These compounds have been evaluated for their antiproliferative activity against various human cancer cell lines including liver, colon, lung, and breast cancer cell lines. This suggests a role for cyclopenta[d]pyrimidine derivatives in cancer research and treatment strategies .

Lipoxygenase Inhibitors

Some pyrido[2,3-d]pyrimidine derivatives have been structurally characterized and evaluated as lipoxygenase inhibitors with potential anticancer activity .

properties

IUPAC Name

2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2S2/c1-21(2)8-4-9-22-13-6-3-5-12(13)15(20-17(22)24)26-11-14(23)19-16-18-7-10-25-16/h7,10H,3-6,8-9,11H2,1-2H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPJUZVUNGPIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

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